REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Se](=O)=[O:17]>O1CCOCC1>[CH3:15][O:14][C:12](=[O:13])[C:11](=[O:17])[C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2
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Name
|
|
Quantity
|
1.2 g
|
Type
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reactant
|
Smiles
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N1=CC=CC2=CC(=CC=C12)CC(=O)OC
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Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 3 days
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Duration
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3 d
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Type
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FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (methylene chloride to 5% ethyl acetate in chloride) to a white solid (0.75 g, 58%)
|
Name
|
|
Type
|
|
Smiles
|
COC(C(C=1C=C2C=CC=NC2=CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |